3,4,5-trihydroxy-N-propylbenzamide
Description
Properties
CAS No. |
190781-29-4 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.217 |
IUPAC Name |
3,4,5-trihydroxy-N-propylbenzamide |
InChI |
InChI=1S/C10H13NO4/c1-2-3-11-10(15)6-4-7(12)9(14)8(13)5-6/h4-5,12-14H,2-3H2,1H3,(H,11,15) |
InChI Key |
PBOQNHCRSUQSCP-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Synonyms |
Benzamide, 3,4,5-trihydroxy-N-propyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
Antioxidant Capacity : The trihydroxy substitution pattern in this compound theoretically enhances radical scavenging compared to dihydroxy analogs (e.g., N-propyl-3,4-dihydroxybenzamide). However, experimental data are lacking, unlike gallic acid and ethyl gallate, which show confirmed antioxidant efficacy .
Solubility : The N-propyl chain reduces aqueous solubility compared to gallic acid but improves lipid solubility, suggesting better membrane permeability.
Stability : Thermal stability is lower than gallic acid derivatives, likely due to the amide bond’s susceptibility to hydrolysis under heat.
Preparation Methods
Gallic Acid Protection via Acetylation
The synthesis begins with protecting gallic acid’s hydroxyl groups to prevent undesired side reactions during subsequent steps. Acetic anhydride, in the presence of catalytic sulfuric acid, acetylates all three hydroxyl groups, yielding 3,4,5-triacetoxybenzoic acid (Compound 2 in Scheme 1 of). This step ensures regioselective amidation by masking reactive phenolic hydrogens.
Acyl Chloride Formation
Protected gallic acid undergoes chlorination using thionyl chloride (SOCl₂) in dry toluene under reflux conditions. This converts the carboxylic acid moiety into a reactive acyl chloride (Compound 3), facilitating nucleophilic attack by amines. The reaction typically completes within 1.5 hours, with excess SOCl₂ removed via distillation.
Amidation with n-Propylamine
The acyl chloride reacts with n-propylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts. This step forms the protected amide intermediate, N-propyl-3,4,5-triacetoxybenzamide (Compound 4d), with high efficiency. DIPEA’s steric bulk minimizes over-alkylation, ensuring monoamide formation.
Deprotection with Hydrazine Hydrate
Final deprotection employs hydrazine hydrate in acetonitrile (ACN) to cleave the acetyl groups. This step restores the free hydroxyl groups, yielding 3,4,5-trihydroxy-N-propylbenzamide (Compound 5d). The reaction proceeds rapidly (30 minutes at room temperature) due to hydrazine’s strong nucleophilicity toward acetate esters.
Key Reaction Conditions
Alternative Approaches: Direct Amidation and Catalytic Optimization
Coupling Agent-Mediated Amidation
While less common for polyhydroxy substrates, coupling agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) offer a bypass to acyl chloride intermediates. In this route, gallic acid directly reacts with n-propylamine using CDI and 4-dimethylaminopyridine (DMAP) as catalysts. However, competing esterification by hydroxyl groups necessitates stringent anhydrous conditions, often resulting in lower yields (~60–70%) compared to the protection-deprotection method.
Solvent and Catalyst Screening
Patent CN1371899A highlights toluenesulfonic acid as an effective catalyst for esterification, though its utility in amidation remains underexplored. Pilot studies suggest that p-toluenesulfonic acid (p-TsOH) in toluene marginally improves reaction rates for direct amidation but fails to suppress side reactions with hydroxyl groups, limiting practicality.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Melting point analysis (146–150°C) and HPLC (≥98% purity) ensure batch consistency, particularly for pharmaceutical applications.
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
Q & A
Q. What are the standard synthetic routes for preparing 3,4,5-trihydroxy-N-propylbenzamide, and what key reagents are involved?
The compound is synthesized via alkylation of 3,4,5-trihydroxybenzamide (gallic acid derivative) with 1-bromopropane under basic conditions. A typical procedure involves refluxing in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base. Reaction progress is monitored via TLC or HPLC-MS, and purification is achieved via column chromatography using ethyl acetate/hexane gradients. Yield optimization (60–75%) depends on stoichiometric ratios and reaction time .
Key Reagents :
| Reagent | Role | Conditions |
|---|---|---|
| 1-Bromopropane | Alkylating agent | Reflux, 12–16 h |
| K₂CO₃ | Base | Anhydrous DMF |
| DMF | Solvent | 80–90°C |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation employs:
- ¹H/¹³C NMR : Peaks for the propyl chain (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ ~6.8–7.2 ppm for trihydroxybenzamide).
- FT-IR : Bands for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
- HPLC-MS : Retention time and molecular ion ([M+H]⁺) matching theoretical mass (e.g., m/z 240.1 for C₁₀H₁₃NO₄).
- Elemental Analysis : C, H, N percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction yields when using different oxidizing agents (e.g., KMnO₄ vs. mCPBA) for hydroxylation of precursor compounds?
Discrepancies arise from reagent selectivity and side reactions. For example:
- KMnO₄ in acetone (acidic conditions) may over-oxidize propyl chains, reducing yield.
- mCPBA (meta-chloroperbenzoic acid) in DCM selectively oxidizes double bonds without chain degradation. Resolution :
- Perform in situ monitoring (Raman spectroscopy or LC-MS) to track intermediates.
- Use statistical tools (e.g., PCA) to correlate reagent choice with byproduct profiles.
- Reference controlled studies on analogous benzamides (e.g., , Scheme 7a) .
Q. How can X-ray crystallography with SHELXL refine the crystal structure of this compound, and what challenges arise due to hydroxyl group packing?
Procedure :
- Grow single crystals via slow evaporation (solvent: methanol/water 1:1).
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Use SHELXL for refinement, applying restraints for disordered hydroxyl protons. Challenges :
- Hydrogen bonding between hydroxyl groups creates dense packing, complicating unit cell determination.
- Thermal motion of the propyl chain requires anisotropic displacement parameters. Solution : Multi-scan absorption corrections and TWINABS for data scaling (refer to SHELX-97 protocols) .
Q. What enzymatic assays are suitable for evaluating the antibacterial activity of this compound against Gram-positive bacteria?
Target Identification : Prioritize enzymes critical to bacterial wall synthesis (e.g., Mur ligases) or redox pathways (e.g., NADH dehydrogenases). Assay Design :
- Microdilution Assay : Determine MIC (Minimum Inhibitory Concentration) in Mueller-Hinton broth (24 h, 37°C).
- Enzyme Inhibition : Monitor NADH oxidation at 340 nm with/without inhibitor (IC₅₀ calculation).
- Synergy Studies : Combine with β-lactams to assess potentiation (checkerboard method, FIC index). Controls : Use ciprofloxacin as a positive control and solvent-only blanks .
Data Analysis and Reproducibility
Q. How can researchers address batch-to-batch variability in the alkylation step during scale-up synthesis?
Root Causes :
- Inconsistent heating (hotspots in large reactors).
- Residual moisture deactivating K₂CO₃. Mitigation :
- Use jacketed reactors with precise temperature control (±1°C).
- Pre-dry solvents (molecular sieves) and reagents (vacuum oven).
- Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Q. What computational methods predict the pharmacokinetic properties of this compound?
Tools :
- SwissADME : Predict logP (lipophilicity), bioavailability radar, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (force field: CHARMM36).
- Docking (AutoDock Vina) : Identify binding poses with target enzymes (e.g., S. aureus FabI). Validation : Compare with experimental LogD (shake-flask method) and in vitro hepatocyte clearance data .
Methodological Tables
Q. Table 1. Comparison of Oxidation Agents for Precursor Hydroxylation
| Reagent | Selectivity | Yield (%) | Common Byproducts |
|---|---|---|---|
| KMnO₄ | Low | 40–50 | Propanoic acid |
| mCPBA | High | 70–80 | None significant |
| H₂O₂/Fe²⁺ | Moderate | 55–65 | Quinones |
Q. Table 2. Crystallographic Data Refinement Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor (final) | <0.05 |
| Resolution (Å) | 0.84 |
| Disordered Regions | Propyl chain (C8–C10) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
